molecular formula C14H13IN4S B14862749 1-Methyl-4-[4-methyl-5-(4-pyrimidinyl)-1,3-thiazol-2-yl]pyridinium iodide

1-Methyl-4-[4-methyl-5-(4-pyrimidinyl)-1,3-thiazol-2-yl]pyridinium iodide

Cat. No.: B14862749
M. Wt: 396.25 g/mol
InChI Key: USJIXDGYUALXNV-UHFFFAOYSA-M
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Description

1-methyl-4-[4-methyl-5-(pyrimidin-4-yl)-1,3-thiazol-2-yl]pyridin-1-ium iodide is a complex organic compound that features a unique structure combining pyridine, thiazole, and pyrimidine rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[4-methyl-5-(pyrimidin-4-yl)-1,3-thiazol-2-yl]pyridin-1-ium iodide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[4-methyl-5-(pyrimidin-4-yl)-1,3-thiazol-2-yl]pyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: mCPBA is commonly used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Trimethylsilyl cyanide (TMSCN) and other nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various N-oxides, reduced derivatives, and substituted analogs of the original compound.

Scientific Research Applications

1-methyl-4-[4-methyl-5-(pyrimidin-4-yl)-1,3-thiazol-2-yl]pyridin-1-ium iodide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-methyl-4-[4-methyl-5-(pyrimidin-4-yl)-1,3-thiazol-2-yl]pyridin-1-ium iodide involves its interaction with specific molecular targets. For example, it may inhibit enzymes like dihydrofolate reductase (DHFR), thereby reducing the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis. This inhibition can lead to the death of rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-[4-methyl-5-(pyrimidin-4-yl)-1,3-thiazol-2-yl]pyridin-1-ium iodide is unique due to its combination of pyridine, thiazole, and pyrimidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13IN4S

Molecular Weight

396.25 g/mol

IUPAC Name

4-methyl-2-(1-methylpyridin-1-ium-4-yl)-5-pyrimidin-4-yl-1,3-thiazole;iodide

InChI

InChI=1S/C14H13N4S.HI/c1-10-13(12-3-6-15-9-16-12)19-14(17-10)11-4-7-18(2)8-5-11;/h3-9H,1-2H3;1H/q+1;/p-1

InChI Key

USJIXDGYUALXNV-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC(=N1)C2=CC=[N+](C=C2)C)C3=NC=NC=C3.[I-]

Origin of Product

United States

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